Dual vs. Single Chiral Center: Stereochemical Complexity
3,3,3-Trifluoro-2-[(1-phenylethyl)amino]propan-1-ol (CAS 1823454-32-5) possesses two chiral centers—one at the CF3-bearing carbon and one in the 1-phenylethylamine moiety [1]. By contrast, the closely related 2-phenylethyl homolog, 1,1,1-trifluoro-3-[(2-phenylethyl)amino]propan-2-ol (CAS 400878-20-8), contains only one chiral center (Asymmetric Atoms = 1) . The presence of a second stereocenter in the target compound generates four possible stereoisomers (versus two for the homolog), offering greater stereochemical diversity for diastereoselective transformations. The dual-chiral scaffold is particularly valuable when the 1-phenylethyl group serves simultaneously as a chiral auxiliary and a protecting group, a strategy documented in asymmetric Mannich-type reactions using optically pure trifluoromethyl aldimines derived from (R)-α-methylbenzylamine [2].
| Evidence Dimension | Number of chiral centers (asymmetric atoms) |
|---|---|
| Target Compound Data | 2 chiral centers (C-2 bearing CF3 and C-1' of phenylethyl group) |
| Comparator Or Baseline | CAS 400878-20-8: 1 chiral center (only at C-2 bearing CF3 and OH); CAS 126536-03-6: 1 chiral center (C-2 bearing CF3 only; benzylamine is achiral) |
| Quantified Difference | Target: 2 asymmetric atoms → 4 stereoisomers. Comparators: 1 asymmetric atom → 2 stereoisomers. A 2-fold increase in stereochemical complexity. |
| Conditions | Structural comparison based on InChI and SMILES analysis; vendor catalog data (Fluorochem for CAS 400878-20-8, American Elements for CAS 126536-03-6) |
Why This Matters
For procurement in asymmetric synthesis programs, the dual-chiral scaffold enables simultaneous control of two stereocenters during diastereoselective reactions, whereas single-chiral analogs require separate introduction of the second stereocenter, adding synthetic steps.
- [1] Kuujia.com. Cas no 1823454-32-5. InChI: 1S/C11H14F3NO/c1-8(9-5-3-2-4-6-9)15-10(7-16)11(12,13)14/h2-6,8,10,15-16H,7H2,1H3. Two chiral centers at C-2 and C-1' (phenylethyl). https://www.kuujia.com/cas-1823454-32-5.html (accessed 2024). View Source
- [2] Trulli, L. et al. The in situ generated metallic complex reacted with optically pure trifluoromethyl aldimine derived from (R)-α-methylbenzylamine, giving a highly diastereoselective asymmetric Mannich-type addition with formation of a chiral quaternary center. Independent Academia profile. Describes use of α-methylbenzylamine-derived trifluoromethyl aldimines in diastereoselective reactions. View Source
